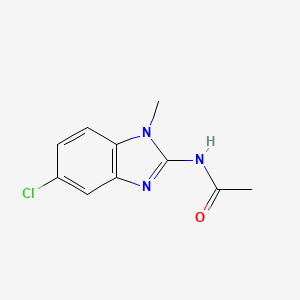
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide, also known as TAK-659, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in cancer treatment. TAK-659 is a selective inhibitor of the protein kinase BTK, which is involved in the development and progression of certain types of cancer.
Wirkmechanismus
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide selectively binds to the active site of BTK and inhibits its activity, leading to the downregulation of BCR signaling and subsequent apoptosis of malignant B-cells. The inhibition of BTK also affects other downstream signaling pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been shown to induce apoptosis in B-cell malignancies, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to have immunomodulatory effects, such as enhancing T-cell activation and cytokine production. In addition, 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, there are also some limitations to its use, such as the potential for off-target effects and the need for careful evaluation of its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for the study of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide and its potential applications in cancer treatment. One area of focus is the development of combination therapies that target multiple signaling pathways involved in cancer development and progression. Another area of interest is the investigation of the immunomodulatory effects of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide and its potential applications in immunotherapy. Additionally, further studies are needed to evaluate the safety and efficacy of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide in clinical trials, and to identify biomarkers that can predict response to treatment.
Synthesemethoden
The synthesis of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide involves several steps, starting from the reaction of 2-bromo-5-tert-butylpyridine with 1,2-diaminocyclohexane to form 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane. This intermediate is then reacted with 2-chloro-N-(4-methylphenyl)acetamide to yield the final product, 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide. The synthesis process has been optimized to achieve high yields and purity of 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has been extensively studied for its potential applications in cancer treatment. BTK is a key signaling molecule in B-cell receptor (BCR) signaling, and its inhibition has been shown to induce apoptosis in B-cell malignancies. 4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide has demonstrated potent and selective inhibition of BTK in preclinical studies, and has shown promising results in the treatment of various types of cancer, including lymphoma and leukemia.
Eigenschaften
IUPAC Name |
4-tert-butyl-N-pyridin-2-yl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-15(2,3)19-10-6-9-18(11-12-19)14(20)17-13-7-4-5-8-16-13/h4-5,7-8H,6,9-12H2,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOPWZAAQKSDGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCCN(CC1)C(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3-bromophenyl)cyclobutyl]thiadiazole-5-carboxamide](/img/structure/B7531167.png)
![3-[(Diethylsulfamoylamino)methyl]-5-(furan-2-yl)-1,2,4-oxadiazole](/img/structure/B7531175.png)
![5-[1-(2,4-Difluorophenyl)ethylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7531183.png)
![1-[(5-Bromothiophen-3-yl)methyl]-3-(1,1-dioxothiolan-3-yl)-1-methylurea](/img/structure/B7531190.png)
![2-[(5-Bromothiophen-2-yl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7531195.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7531229.png)




![3-[(5-propyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7531261.png)
